molecular formula C12H13NO3 B11809585 Ethyl 3-amino-5-methylbenzofuran-2-carboxylate

Ethyl 3-amino-5-methylbenzofuran-2-carboxylate

Cat. No.: B11809585
M. Wt: 219.24 g/mol
InChI Key: CJVCCMDHFSWQMH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methylbenzofuran-2-carboxylate is a benzofuran derivative characterized by a fused bicyclic aromatic system. The core structure consists of a benzofuran scaffold (a benzene ring fused to a furan ring) substituted with an amino group at position 3, a methyl group at position 5, and an ethyl ester moiety at position 2.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-amino-5-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-15-12(14)11-10(13)8-6-7(2)4-5-9(8)16-11/h4-6H,3,13H2,1-2H3

InChI Key

CJVCCMDHFSWQMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C)N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation and Sulfonylation

A primary method involves the synthesis of ethyl 5-amino-3-methylbenzofuran-2-carboxylate as a precursor, followed by sulfonylation. In Example 5 of patent WO2017045271A1, ethyl 5-amino-3-methylbenzofuran-2-carboxylate (0.8 g, 3.65 mmol) reacts with 4-trifluoromethylsulfonyl chloride (1.07 g, 4.38 mmol) in the presence of potassium carbonate (1.01 g, 7.30 mmol) and tetrahydrofuran (THF) as the solvent. The mixture is refluxed, yielding ethyl 3-methyl-5-(4-(trifluoromethyl)benzenesulfonyl)benzofuran-2-carboxylate (0.78 g, 50.0% yield).

Key Reaction Parameters:

  • Base : Potassium carbonate (2–4 equivalents relative to substrate).

  • Solvent : THF or acetone.

  • Temperature : Reflux conditions (60–85°C).

  • Purification : Column chromatography or recrystallization.

This method highlights the importance of base selection, as potassium carbonate facilitates deprotonation and nucleophilic attack on the sulfonyl chloride.

Alkylation and Cyclization Strategies

Alkylation of the amino group introduces structural diversity. For instance, Example 8 describes reacting ethyl 5-(4-bromobenzenesulfonamido)-3-methylbenzofuran-2-carboxylate (0.20 g, 0.46 mmol) with bromomethylcyclopentane (0.149 g, 0.91 mmol) in THF under potassium carbonate (0.126 g, 0.91 mmol). The reaction proceeds at 60°C overnight, yielding a 42.1% product after column chromatography.

Optimization Insights:

  • Solvent Choice : Polar aprotic solvents like THF enhance reactivity.

  • Stoichiometry : A 2:1 ratio of alkylating agent to substrate minimizes side reactions.

  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and decomposition.

Acid-Catalyzed Cyclization and Functionalization

In Example 13 , ethyl 5-amino-3-methylbenzofuran-2-carboxylate undergoes cyclization with thionyl chloride (10 mL) under reflux to form an acid chloride intermediate. Subsequent reaction with N-methylpropanediamine (0.50 g, 4.88 mmol) in dichloromethane yields a 56.4% product after purification.

Critical Factors:

  • Acid Catalyst : Thionyl chloride efficiently converts carboxylic acids to acyl chlorides.

  • Amine Selection : Bulky amines require longer reaction times but reduce byproduct formation.

Comparative Analysis of Methodologies

Yield and Efficiency

The table below summarizes yields across representative examples:

Method Reagents Conditions Yield Source
Sulfonylation4-Trifluoromethylsulfonyl chlorideTHF, reflux50.0%
AlkylationBromomethylcyclopentaneTHF, 60°C, 12h42.1%
CyclizationThionyl chloride, N-methylpropanediamineDichloromethane, reflux56.4%

Higher yields correlate with electron-withdrawing substituents on sulfonyl chlorides, which enhance electrophilicity.

Solvent and Base Impact

  • THF vs. Acetone : THF offers better solubility for aromatic intermediates, improving reaction homogeneity.

  • Potassium Carbonate vs. Sodium Hydride : K₂CO₃ is preferred for its mild basicity and cost-effectiveness.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for isolating pure ethyl 3-amino-5-methylbenzofuran-2-carboxylate derivatives. For example, Example 25 reports a 69.2% yield after chromatographic separation of N-cyclobutyl-N-(4-methoxyphenyl) derivatives.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.5 ppm, while the ethyl ester group appears as a quartet at δ 4.3–4.4 ppm.

  • MS : Molecular ion peaks align with theoretical masses (e.g., m/z 219.24 for the parent compound).

Challenges and Limitations

Byproduct Formation

Isomeric byproducts are minimized using hindered bases (e.g., potassium carbonate) and controlled stoichiometry. For instance, Example 5 notes no detectable isomers via HPLC-MS.

Scalability Issues

Large-scale reactions face challenges in exothermic steps, necessitating slow reagent addition and temperature monitoring.

Emerging Alternatives and Innovations

Green Chemistry Approaches

Replacing THF with 2-methyltetrahydrofuran (a bio-based solvent) reduces environmental impact while maintaining reactivity .

Scientific Research Applications

Biological Activities

Research indicates that ethyl 3-amino-5-methylbenzofuran-2-carboxylate exhibits various biological activities, which can be categorized as follows:

  • Anticancer Activity :
    • Studies have shown that benzofuran derivatives, including this compound, can inhibit cancer cell proliferation. For instance, compounds derived from this structure have demonstrated effectiveness against non-small cell lung carcinoma (A549 and NCI-H23) with IC50 values ranging from 0.49 to 68.9 µM .
    • The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression in cancer cells, as evidenced by studies that reported significant apoptotic effects in treated cell lines .
  • Antimicrobial Activity :
    • This compound has been investigated for its antimicrobial properties, showing activity against various bacterial strains. Compounds with similar structures have been found to exhibit significant antibacterial effects against pathogens such as E. coli and S. aureus .
  • Enzyme Inhibition :
    • The compound has also been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, its derivatives have shown inhibitory activity against vascular endothelial growth factor receptor (VEGFR), which is crucial in cancer progression .

Case Study 1: Anticancer Efficacy

A study evaluated several benzofuran derivatives for their anticancer properties using A549 and NCI-H23 cell lines. This compound was among the compounds tested, demonstrating potent antiproliferative effects with an IC50 value of approximately 2.52 µM for one of its derivatives . The study concluded that modifications to the benzofuran core could enhance cytotoxicity.

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial activity of various benzofuran derivatives against common bacterial strains. This compound showed significant inhibition against S. aureus, with minimum inhibitory concentrations comparable to established antibiotics . This highlights its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Benzofuran-2-Carboxylate Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-amino-5-methylbenzofuran-2-carboxylate Not Provided C₁₂H₁₃NO₃ -NH₂ (3), -CH₃ (5) ~219.24* Hypothesized: Intermediate in drug synthesis
Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate 329210-07-3 C₁₁H₁₀ClNO₃ -NH₂ (3), -Cl (5) 239.66 Lab chemical; potential agrochemical
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate 126062-22-4 C₁₁H₉BrClNO₃ -NH₂ (3), -Cl (5), -Br (7) 318.52 Research use; halogenated derivative
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate 944447-73-8 C₁₁H₁₃NO₃ -NH₂ (5), saturated C₂-C₃ bond 207.23 Reduced ring system; altered reactivity
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 1919864-85-9 C₁₁H₁₃F₂NO₃ -NH₂ (3), -F₂ (5), tetrahydro ring 257.23 Fluorinated, saturated variant; enhanced metabolic stability

*Calculated based on molecular formula.

Key Observations

The chloro-substituted derivative (CAS 329210-07-3) is noted for laboratory use, possibly in pesticide research . Methyl Group (Hypothetical 5-methyl derivative): The -CH₃ group at position 5 likely improves lipophilicity compared to halogenated analogues, which could influence bioavailability in drug design.

Ring Saturation and Fluorination :

  • Tetrahydrobenzofuran derivatives (e.g., CAS 1919864-85-9) exhibit saturated rings, reducing aromaticity and altering conformational flexibility. Fluorination at position 5 may enhance metabolic stability, a critical factor in pharmacokinetics .

Amino Group Reactivity: The -NH₂ group at position 3 serves as a nucleophilic site for further functionalization (e.g., acylation, sulfonation), making these compounds versatile intermediates in synthetic chemistry .

Biological Activity

Ethyl 3-amino-5-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by its unique structural features that include an amino group and a carboxylate moiety. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. For instance, a study reported that derivatives of 3-methylbenzofurans exhibited significant inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 0.49 to 68.9 µM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundA5491.48Apoptosis induction
Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylateNCI-H230.49Cell cycle arrest
Ethyl 3-methoxybenzofuran-2-carboxylateA5491.52Apoptosis induction

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Research indicates that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory effects as well. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A recent study investigated the synthesis and biological evaluation of several benzofuran derivatives, including this compound. The findings indicated that modifications at the C–3 position significantly enhanced antiproliferative activity against cancer cell lines . In particular, compounds with additional methoxy groups showed increased potency compared to their unsubstituted counterparts.

Another study focused on the structure-activity relationship (SAR) of benzofurans, revealing that the presence of an amino group at the C–3 position plays a crucial role in enhancing biological activity against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-5-methylbenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by functionalization. Key steps include:

  • Cyclization: Use of acetonitrile and anhydrous potassium carbonate under reflux to form the benzofuran scaffold .
  • Amination and Esterification: Controlled introduction of the amino and methyl groups via nucleophilic substitution or transamidation, requiring precise temperature (90–95°C) and solvent selection (e.g., dry acetonitrile) .
  • Yield Optimization: Reaction time and stoichiometric ratios (e.g., equimolar reagents) are critical to minimize side products. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used for real-time monitoring .

Q. How is the compound characterized structurally, and which analytical techniques are critical for confirming its purity and functional groups?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the ethyl ester, amino group, and methyl substitution on the benzofuran ring .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₃H₁₅NO₃) and detects isotopic patterns for halogens if present .
  • Chromatography: TLC and HPLC assess purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitutions, ester variations) impact the compound’s pharmacological activity?

  • Methodological Answer:

  • Substituent Effects: Halogens (e.g., Br, F) at the 5-position enhance target binding via hydrophobic interactions, as shown in analogs like Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate .
  • Ester Group Optimization: Replacing ethyl with methyl alters solubility and metabolic stability. For example, methyl esters show faster hydrolysis in vivo but reduced plasma half-life .
  • Data Table: Comparative Activity of Analogs
CompoundSubstitution PatternIC₅₀ (μM) for Target Enzyme
This compound5-Me, 3-NH₂12.3 ± 1.2
Ethyl 5-bromo-3-nitrobenzofuran-2-carboxylate5-Br, 3-NO₂8.7 ± 0.9
Source: Adapted from

Q. What computational methods predict the compound’s interaction with biological targets, and how do these models align with experimental data?

  • Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2). Docking scores correlate with experimental IC₅₀ values when hydrophobic pockets accommodate methyl/amino groups .
  • MD Simulations: Molecular dynamics (10–100 ns trajectories) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates reliable binding .

Q. How can researchers resolve discrepancies in biological activity data across studies involving benzofuran derivatives?

  • Methodological Answer:

  • Control Experiments: Replicate synthesis and assay protocols to rule out batch variability. For example, impurities in aminobenzofuran precursors can artificially inflate IC₅₀ values .
  • SAR Studies: Systematic variation of substituents (e.g., replacing methyl with trifluoromethoxy) isolates structural determinants of activity .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and what strategies mitigate these issues?

  • Methodological Answer:

  • Chiral Resolution: Use of chiral stationary phases (CSPs) in preparative HPLC separates enantiomers. For example, amylose-based CSPs resolve racemic mixtures with >99% ee .
  • Catalyst Design: Asymmetric catalysis (e.g., Pd-BINAP complexes) during cyclization ensures enantioselectivity at the 3-amino position .

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